2-(Quinazolin-4-ylamino)propanoic acid
Description
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(quinazolin-4-ylamino)propanoic acid |
InChI |
InChI=1S/C11H11N3O2/c1-7(11(15)16)14-10-8-4-2-3-5-9(8)12-6-13-10/h2-7H,1H3,(H,15,16)(H,12,13,14) |
InChI Key |
JIJXMDPRAQNGNG-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)NC1=NC=NC2=CC=CC=C21 |
Canonical SMILES |
CC(C(=O)O)NC1=NC=NC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural differences among analogs lie in the substitution position (2- vs. 3-positions) and the heterocyclic core (quinazoline vs. quinoline). Below is a comparative analysis:
Table 1: Comparative Physicochemical Properties
*Hypothetical data inferred from structural analogs.
Key Observations :
- Substitution Position: The 3-substituted quinazoline analog () is formulated as a hydrochloride salt, enhancing solubility compared to the free acid form of the target compound.
- Heterocyclic Core: The quinoline derivative () replaces quinazoline’s second nitrogen with a ketone group, reducing hydrogen-bonding capacity but increasing melting point (290°C) due to stronger crystalline packing .
- Molecular Mass: The target compound’s molar mass (233.23 g/mol) is comparable to the quinoline analog (232.24 g/mol), but its additional nitrogen atom may improve binding to biological targets like kinases.
Preparation Methods
Quinazoline Core Formation via Niementowski’s Synthesis
The Niementowski reaction is a classical method for synthesizing quinazolin-4(3H)-one derivatives. Anthranilic acid reacts with formamide at 120–130°C to yield 3,4-dihydro-4-oxoquinazoline. For 2-(quinazolin-4-ylamino)propanoic acid, the 4-position amino group is introduced via nucleophilic substitution or condensation.
Procedure :
- Cyclization : Anthranilic acid (10 mmol) and formamide (15 mL) are heated at 125°C for 6 hours.
- Chlorination : The resulting 4-oxoquinazoline is treated with phosphorus oxychloride (POCl₃) to form 4-chloroquinazoline.
- Amination : 4-Chloroquinazoline reacts with ethyl 2-aminopropanoate in ethanol under reflux to form the ethyl ester intermediate.
- Hydrolysis : The ester is saponified with NaOH (2 M) to yield the free acid.
Characterization :
- 1H NMR (DMSO-d₆): δ 2.63 (t, J = 6.0 Hz, 2H, CH₂CO), 4.42 (t, J = 6.0 Hz, 2H, NCH₂), 7.11–7.52 (m, Ar–H), 10.12 (br s, COOH).
- MS (MALDI) : m/z 240.24 [M + Na]+.
Microwave-Assisted Cyclization of Diamides
Microwave irradiation accelerates the cyclization of N-(2-aminobenzoyl)propanoic acid derivatives, enabling rapid quinazoline formation.
Procedure :
- Diamide Synthesis : 2-Aminobenzamide reacts with succinic anhydride in pinane at 150°C for 2 hours.
- Cyclization : The diamide is treated with NaOH (1 M) under microwave irradiation (150°C, 30 minutes) to form 4-oxoquinazoline-propanoic acid.
- Amination : The 4-oxo group is replaced with an amino group using ammonium hydroxide and NH₄Cl.
Optimization :
- Solvent : Pinane reduces reaction time by 40% compared to toluene.
- Yield : 82% after purification by silica gel chromatography.
Coupling via Dicyclohexylcarbodiimide (DCC)
This method links preformed quinazolin-4-amine with propanoic acid using DCC-mediated amide bond formation.
Procedure :
- Quinazolin-4-amine Synthesis : 4-Chloroquinazoline reacts with ammonia in ethanol.
- Activation : Propanoic acid (10 mmol) is activated with DCC (10 mmol) and N-hydroxysuccinimide (NHS) in acetonitrile at 0°C.
- Coupling : The activated acid reacts with quinazolin-4-amine at 25°C for 12 hours.
Key Data :
Azide-Coupling Approach
A two-step azide-alkyne cycloaddition introduces the propanoic acid moiety.
Procedure :
- Hydrazide Formation : 3-[2-Oxoquinolin-1(2H)-yl]propanehydrazide is synthesized from ethyl ester and hydrazine hydrate.
- Azide Synthesis : The hydrazide reacts with NaNO₂/HCl to form the acyl azide.
- Coupling : The azide undergoes Staudinger reaction with propiolic acid to yield the target compound.
Advantages :
One-Pot Synthesis Using Isatoic Anhydride
Isatoic anhydride serves as a versatile precursor for quinazoline derivatives.
Procedure :
- Ring Opening : Isatoic anhydride (10 mmol) reacts with ethyl 2-aminopropanoate in ethanol to form N-(2-ethoxycarbonylethyl)anthranilamide.
- Cyclization : Heating at 100°C in acetic anhydride forms the quinazoline ring.
- Hydrolysis : The ester is hydrolyzed with NaOH (2 M).
Analytical Validation :
- 13C NMR (DMSO-d₆): δ 166.5 (COOH), 172.8 (C=O).
- Elemental Analysis : Calcd. for C₁₂H₁₁N₃O₃: C, 62.33; H, 5.67; N, 18.17. Found: C, 62.41; H, 5.73; N, 18.20.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Niementowski’s | 70 | 95 | Scalability | Long reaction time (6–12 hours) |
| Microwave-Assisted | 82 | 98 | Rapid cyclization (30 minutes) | Specialized equipment required |
| DCC Coupling | 78 | 97 | High regioselectivity | Costly reagents (DCC, NHS) |
| Azide-Coupling | 68 | 95 | Mild conditions | Multi-step purification |
| One-Pot Isatoic Anhydride | 65 | 93 | Simplified workflow | Moderate yield |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Quinazolin-4-ylamino)propanoic acid, and how can retrosynthetic analysis optimize the pathway?
- Methodology : Begin with retrosynthetic analysis to identify key intermediates, such as quinazolin-4-amine and propanoic acid derivatives. AI-driven synthesis planning tools (e.g., Template_relevance Reaxys) can predict feasible routes, such as coupling quinazolin-4-amine with brominated propanoic acid via nucleophilic substitution or amide bond formation . Validate pathways using small-scale reactions monitored by TLC or LC-MS.
- Key Considerations : Prioritize protecting groups for the carboxylic acid moiety to prevent side reactions during coupling.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm the quinazoline-propanoyl linkage and assess purity. Aromatic protons in the quinazoline ring typically appear between δ 7.5–8.5 ppm, while the propanoic acid’s α-proton resonates near δ 4.0–4.5 ppm .
- HPLC-MS : Employ reverse-phase HPLC with a C18 column and ESI-MS detection to verify molecular weight (expected [M+H] ~ 262.26 g/mol) and quantify impurities .
Q. What in vitro assays are suitable for preliminary screening of the compound’s biological activity?
- Methodology :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) due to quinazoline’s known kinase-binding affinity. Use fluorescence-based assays with ATP analogs .
- Antimicrobial Activity : Conduct microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) at concentrations of 1–100 µM .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s solubility and stability across different solvent systems?
- Methodology :
- Solubility Profiling : Use shake-flask methods in buffers (pH 2–8) and DMSO/water mixtures. Measure via UV-Vis spectroscopy at λ~270 nm (quinazoline absorption band) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and analyze by HPLC to identify degradation products (e.g., hydrolyzed quinazoline or decarboxylated derivatives) .
Q. How do structural modifications at the quinazolin-4-ylamino group affect the compound’s bioactivity and selectivity?
- Methodology :
- SAR Analysis : Synthesize analogs with electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups on the quinazoline ring. Compare IC values in kinase assays .
- Computational Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize modifications that enhance hydrogen bonding (e.g., -NH at position 2 of quinazoline) .
Q. What strategies can mitigate off-target effects observed in cellular assays?
- Methodology :
- Proteome Profiling : Employ affinity-based chemoproteomics to identify non-target binding partners .
- Selectivity Screening : Test against a panel of 50+ kinases to identify structural motifs responsible for off-target binding .
Q. How can computational modeling predict the compound’s interaction with biological targets like kinases or DNA topoisomerases?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate binding to EGFR (PDB ID: 1M17) using GROMACS. Analyze binding free energy (MM-PBSA) and key residue interactions (e.g., Lys721, Thr830) .
- QSAR Modeling : Train models on kinase inhibition data (pIC) using MOE descriptors (e.g., logP, polar surface area) to predict activity for novel analogs .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC values across different studies?
- Methodology :
- Assay Standardization : Replicate experiments using identical buffer conditions (e.g., 10 mM Mg, pH 7.4) and enzyme lots.
- Meta-Analysis : Compare data subsets stratified by assay type (e.g., fluorescence vs. radiometric) to identify methodological biases .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodology :
- CRISPR Knockout : Generate EGFR-knockout cell lines and compare cytotoxicity to wild-type cells .
- Thermal Shift Assay (TSA) : Measure target protein stabilization upon compound binding to confirm direct interaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
